molecular formula C20H19ClN4O2S3 B12012376 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12012376
M. Wt: 479.0 g/mol
InChI Key: PIWMMSOQRSRYBT-SSDVNMTOSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorobenzyl group, and an ethoxyphenyl group

Preparation Methods

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This is typically achieved by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole ring reacts with 4-chlorobenzyl chloride.

    Formation of the Hydrazide: The acetohydrazide moiety is introduced by reacting the intermediate compound with acetic anhydride and hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 2-ethoxybenzaldehyde to form the desired compound.

Chemical Reactions Analysis

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Condensation: The hydrazide moiety can participate in condensation reactions with various aldehydes or ketones to form hydrazones or azines.

Scientific Research Applications

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated that it may possess anti-inflammatory and anticancer properties, which could be explored for therapeutic applications.

    Industry: Although not widely used in industry, its derivatives may find applications in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to exert its effects through the following pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

    Pathways: It may inhibit key enzymes or signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of microbes or cancer cells.

Comparison with Similar Compounds

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide can be compared with other thiadiazole derivatives, such as:

    2-((4-chlorobenzyl)sulfanyl)-5-(4-nitrobenzyl)sulfanyl-1,3,4-thiadiazole: This compound has a nitrobenzyl group instead of an ethoxyphenyl group, which may result in different biological activities.

    2-((4-chlorobenzyl)sulfanyl)-5-(2-furyl)-1,3,4-thiadiazole: The presence of a furyl group instead of an ethoxyphenyl group may alter its chemical reactivity and biological properties.

    2-((4-chlorobenzyl)sulfanyl)-5-(1-naphthylmethyl)sulfanyl-1,3,4-thiadiazole: The naphthylmethyl group may confer different pharmacological properties compared to the ethoxyphenyl group.

The uniqueness of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which may result in distinct chemical and biological properties.

Properties

Molecular Formula

C20H19ClN4O2S3

Molecular Weight

479.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H19ClN4O2S3/c1-2-27-17-6-4-3-5-15(17)11-22-23-18(26)13-29-20-25-24-19(30-20)28-12-14-7-9-16(21)10-8-14/h3-11H,2,12-13H2,1H3,(H,23,26)/b22-11+

InChI Key

PIWMMSOQRSRYBT-SSDVNMTOSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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